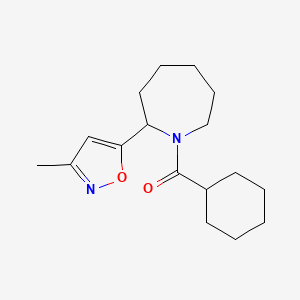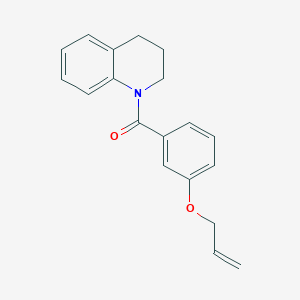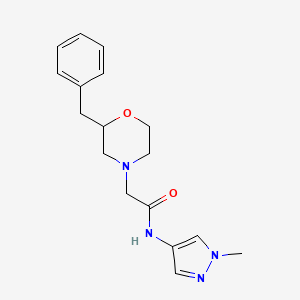![molecular formula C20H30ClNO4 B5396553 Ethyl 1-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5396553.png)
Ethyl 1-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is a complex organic compound that features a piperidine ring substituted with an ethyl ester and a phenoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenoxyethyl Group: This step involves the reaction of the piperidine derivative with 4-methoxy-2-prop-2-enylphenol under suitable conditions to form the phenoxyethyl-substituted piperidine.
Esterification: The carboxylate group is introduced through an esterification reaction with ethyl alcohol.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 1-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the ester or phenoxy groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or piperidine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Ethyl 1-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on various biological targets.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Pharmacology: Research focuses on its interactions with receptors and enzymes, which may lead to the development of new therapeutic agents.
Industrial Applications: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of Ethyl 1-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Ethyl 1-[2-(4-methoxyphenoxy)ethyl]piperidine-4-carboxylate
- Ethyl 1-[2-(4-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate
- Ethyl 1-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate
Uniqueness
Ethyl 1-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is unique due to the specific combination of functional groups and the presence of the hydrochloride salt, which may enhance its solubility and stability
特性
IUPAC Name |
ethyl 1-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4.ClH/c1-4-6-17-15-18(23-3)7-8-19(17)25-14-13-21-11-9-16(10-12-21)20(22)24-5-2;/h4,7-8,15-16H,1,5-6,9-14H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARUFMJUYOZQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCOC2=C(C=C(C=C2)OC)CC=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-propionyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5396492.png)
![(E)-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B5396497.png)


![2-{2-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-2-oxoethyl}-4-phenylphthalazin-1(2H)-one](/img/structure/B5396526.png)
![N,N-diethyl-4-{[4-hydroxy-2-(4-hydroxyphenyl)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5396528.png)
![N-ethyl-2-(5-fluoro-2-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5396532.png)
![(E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylprop-2-enamide](/img/structure/B5396538.png)
![5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5396544.png)

![ethyl (2Z)-5-(2-ethoxyphenyl)-7-methyl-2-[(5-morpholin-4-ylfuran-2-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5396557.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5396561.png)
![N-[4-(3-methylpiperidin-1-yl)benzyl]methanesulfonamide](/img/structure/B5396567.png)
![N-cyclopentyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide](/img/structure/B5396577.png)
